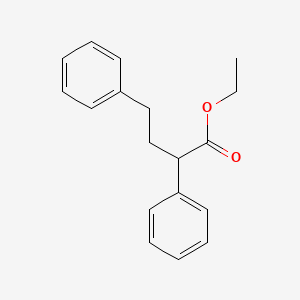
Ethyl 2,4-diphenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-diphenylbutanoate is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Building Block for Complex Molecules:
Ethyl 2,4-diphenylbutanoate serves as a versatile intermediate in organic synthesis. Its reactive ketone group allows it to undergo various reactions, including:
- Aldol Condensation
- Claisen Condensation
- Knoevenagel Condensation
These reactions facilitate the attachment of different functional groups, making it a crucial precursor for synthesizing pharmaceuticals and fine chemicals.
Case Study: Synthesis of Pharmaceuticals
In a study exploring the synthesis of novel pharmaceutical compounds, this compound was utilized to create derivatives with enhanced biological activity. The compound's ability to act as an electrophile in nucleophilic addition reactions was pivotal in developing these new drugs.
Biological Research
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has shown significant activity against:
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria: Pseudomonas fluorescens, Pseudomonas phaseolicola
- Fungi: Fusarium oxysporum, Aspergillus fumigatus
In controlled experiments, the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Anticancer Activity:
Research has also focused on the anticancer properties of this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest: Halting the cell cycle at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation: Increasing ROS levels leading to oxidative stress.
Notably, it significantly reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values indicating potent activity.
Industrial Applications
Synthesis of Dyes and Fragrances:
In industrial chemistry, this compound is employed in the synthesis of various dyes and fragrances due to its unique chemical structure and stability. Its application in material science is also notable, where it contributes to developing advanced materials with specific properties.
Propriétés
Numéro CAS |
53608-81-4 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
ethyl 2,4-diphenylbutanoate |
InChI |
InChI=1S/C18H20O2/c1-2-20-18(19)17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3 |
Clé InChI |
SJMGLWKVOOIJRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
53608-81-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















